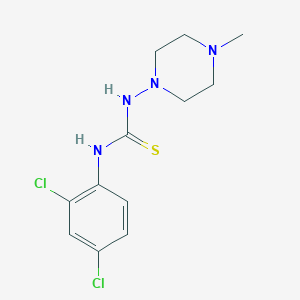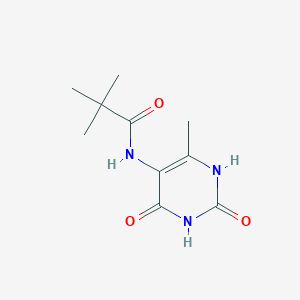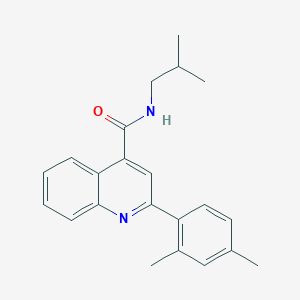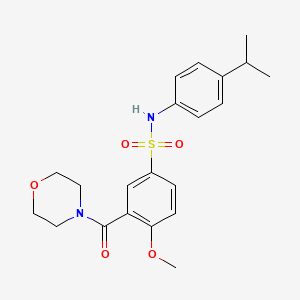
N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as Diclofop-Methyl, is a commonly used herbicide that is used to control grassy weeds in crops such as wheat, barley, and oats. It belongs to the family of aryloxyphenoxypropionate herbicides and is widely used due to its effectiveness in controlling grassy weeds.
Mecanismo De Acción
N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme that is essential for fatty acid synthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which ultimately results in the death of the plant. N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl is absorbed by the plant through its leaves and is translocated to the site of action, where it inhibits the activity of acetyl-CoA carboxylase.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl has been found to have no toxic effects on humans and animals. However, it can have adverse effects on non-target plants and organisms. N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl can persist in the soil for several months and can leach into groundwater, leading to contamination of water sources. It can also have adverse effects on soil microorganisms and can reduce the diversity of soil microbial communities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl is widely used in laboratory experiments to study the effect of herbicides on plant growth and development. It is easy to handle and can be used in a wide range of concentrations. However, it is important to note that the concentration of N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl used in laboratory experiments should be carefully controlled, as high concentrations can lead to the death of the plant.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl. One area of research is the development of new herbicides that are more effective and have less adverse effects on the environment. Another area of research is the study of the mechanism of action of N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl and its effect on non-target organisms. Additionally, the development of new methods for the detection and remediation of N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl in the environment is an important area of research.
Conclusion:
N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl is a widely used herbicide that is effective in controlling grassy weeds in crops such as wheat, barley, and oats. It works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme that is essential for fatty acid synthesis in plants. N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl has no toxic effects on humans and animals but can have adverse effects on non-target plants and organisms. There are several future directions for the study of N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl, including the development of new herbicides, the study of its mechanism of action, and the development of new methods for the detection and remediation of N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl in the environment.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 4-methylpiperazine in the presence of thiourea. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl has been extensively studied for its herbicidal properties and its effect on the environment. It has been found to be effective in controlling grassy weeds such as wild oats, barnyard grass, and foxtail in crops such as wheat, barley, and oats. N-(2,4-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thioureahyl works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme that is essential for fatty acid synthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which ultimately results in the death of the plant.
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N4S/c1-17-4-6-18(7-5-17)16-12(19)15-11-3-2-9(13)8-10(11)14/h2-3,8H,4-7H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAMOKIILHYWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)




![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)

![3-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853597.png)
![4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5853601.png)


![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)
